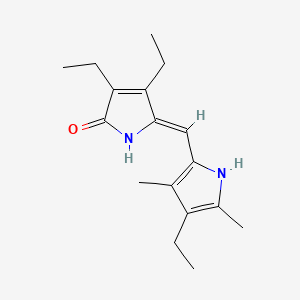

Oxodipyrromethene

Description

Oxodipyrromethene is a heterocyclic compound characterized by two pyrrole rings connected via a methine bridge and a ketone oxygen. Its structure features a planar arrangement in its cisoid (syn-Z) configuration, with a dihedral angle of 98° between the two this compound moieties in bilirubin derivatives . Key structural attributes include:

- Bond lengths: C4–C5 and C5–C6 bonds exhibit double- and single-bond character, respectively, consistent with conjugated π-systems .

- Tautomerism: The lactam form is stabilized by hydrogen bonding between oxygen and nitrogen atoms, as evidenced by carbon-oxygen and carbon-nitrogen bond lengths .

- Photoisomerization: this compound undergoes Z→E isomerization under light, with the E-isomer adopting an anticlinal conformation (dihedral angle 49.8°) and distinct hydrogen-bonding patterns .

This compound is notable for its self-sensitized photooxygenation, where singlet oxygen (¹O₂) generated during irradiation accelerates its degradation, mimicking bilirubin’s photochemistry .

Properties

CAS No. |

37530-21-5 |

|---|---|

Molecular Formula |

C17H24N2O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(5Z)-3,4-diethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one |

InChI |

InChI=1S/C17H24N2O/c1-6-12-10(4)15(18-11(12)5)9-16-13(7-2)14(8-3)17(20)19-16/h9,18H,6-8H2,1-5H3,(H,19,20)/b16-9- |

InChI Key |

NJLRFTXGECXRRZ-SXGWCWSVSA-N |

SMILES |

CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C |

Isomeric SMILES |

CCC1=C(NC(=C1C)/C=C\2/C(=C(C(=O)N2)CC)CC)C |

Canonical SMILES |

CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C |

Synonyms |

oxodipyrromethene |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

Mechanistic Insights : this compound’s photooxygenation approaches diffusion-controlled limits, suggesting near-optimal ¹O₂ trapping efficiency .

Biological Relevance : Bilirubin’s structural mimicry of this compound explains its susceptibility to phototherapy in jaundice treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.